

# 5-Bromo-4-fluoropyridin-2-amine chemical properties

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## Compound of Interest

Compound Name: **5-Bromo-4-fluoropyridin-2-amine**

Cat. No.: **B1442313**

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An In-depth Technical Guide to **5-Bromo-4-fluoropyridin-2-amine**: Synthesis, Reactivity, and Applications

## Authored by: A Senior Application Scientist Abstract

**5-Bromo-4-fluoropyridin-2-amine** is a strategically substituted heterocyclic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature—comprising a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a fluorine atom susceptible to nucleophilic aromatic substitution—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity profile, and key applications, with a focus on providing actionable insights for researchers in drug discovery and development.

## Core Chemical Properties and Identification

**5-Bromo-4-fluoropyridin-2-amine** is a solid at room temperature, possessing a unique combination of substituents that dictate its chemical behavior.<sup>[1][2]</sup> The electron-donating amino group at the 2-position activates the ring, while the electronegative fluorine and bromine atoms serve as versatile synthetic handles.

Table 1: Physicochemical and Safety Data

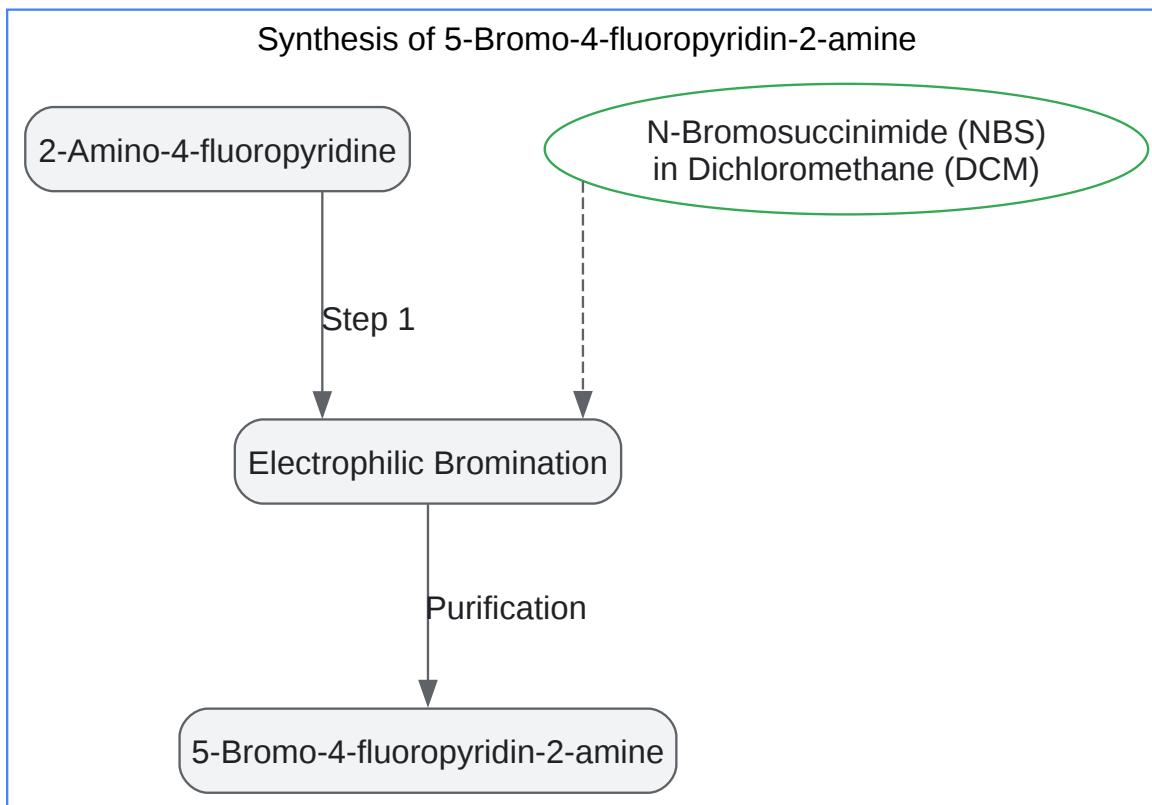
Property	Value	Source
IUPAC Name	<b>5-bromo-4-fluoropyridin-2-amine</b>	<a href="#">PubChem[3]</a>
Synonyms	2-Amino-5-bromo-4-fluoropyridine, 5-Bromo-4-fluoro-2-pyridinamine	<a href="#">PubChem[3]</a>
CAS Number	944401-69-8	<a href="#">Sigma-Aldrich[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrFN <sub>2</sub>	<a href="#">PubChem[3]</a>
Molecular Weight	191.00 g/mol	<a href="#">PubChem[3]</a>
Appearance	Solid	<a href="#">Sigma-Aldrich[2]</a>
Storage	Keep in dark place, inert atmosphere, 2-8°C	<a href="#">Sigma-Aldrich[2]</a>
InChIKey	GGHBRLQYBZMEPV-UHFFFAOYSA-N	<a href="#">PubChem[3]</a>

| SMILES | C1=C(C(=CN=C1N)Br)F | [PubChem\[3\]](#) |

## Synthesis of 5-Bromo-4-fluoropyridin-2-amine

The most logical synthetic route to this compound starts from the commercially available 2-amino-4-fluoropyridine. The key transformation is a regioselective bromination at the 5-position. The amino group at C2 is an ortho-, para-director, and the position para to it (C5) is sterically accessible and electronically activated for electrophilic aromatic substitution.

## Synthetic Workflow Diagram



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Caption: Synthetic route from 2-amino-4-fluoropyridine.

## Detailed Experimental Protocol: Bromination

This protocol is adapted from established procedures for the bromination of activated aminopyridines.<sup>[4]</sup> The use of N-Bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluoropyridine (1.0 eq). Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
- Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and enhance regioselectivity.

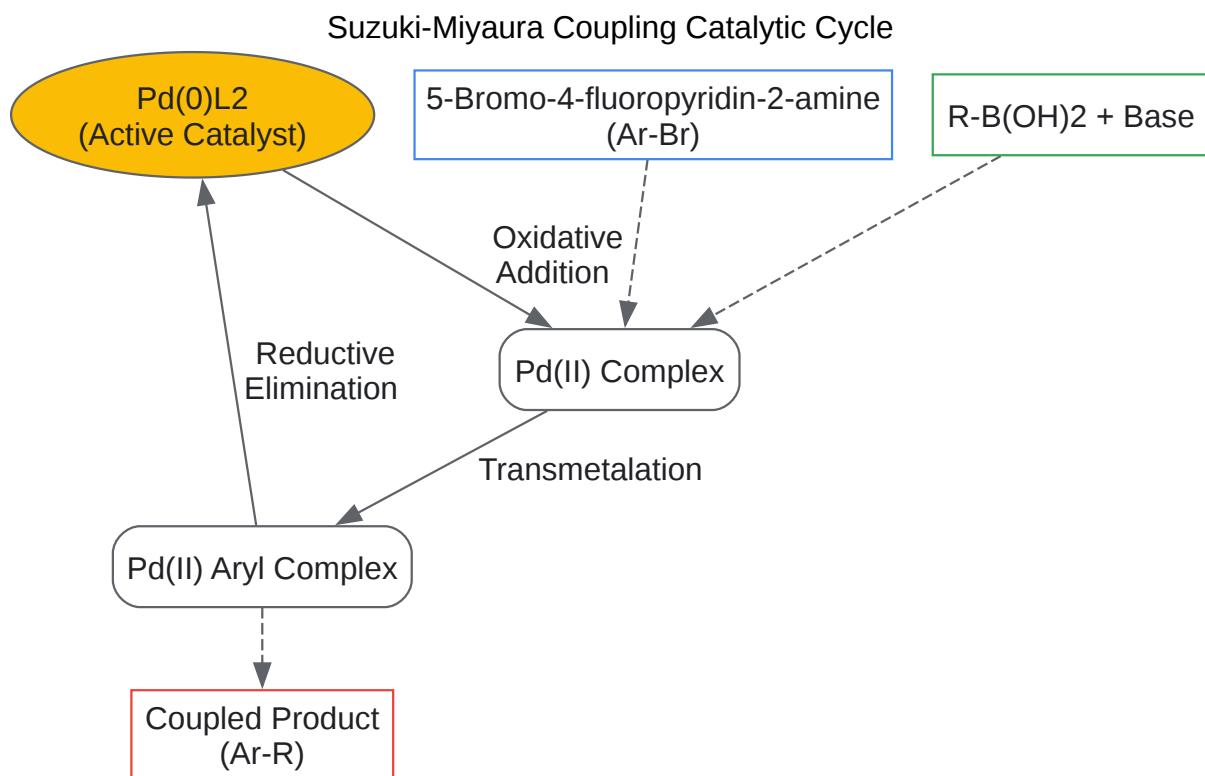
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C. The slight excess of NBS ensures complete conversion of the starting material.
- Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure **5-Bromo-4-fluoropyridin-2-amine**.

## Chemical Reactivity: A Trifunctional Synthetic Hub

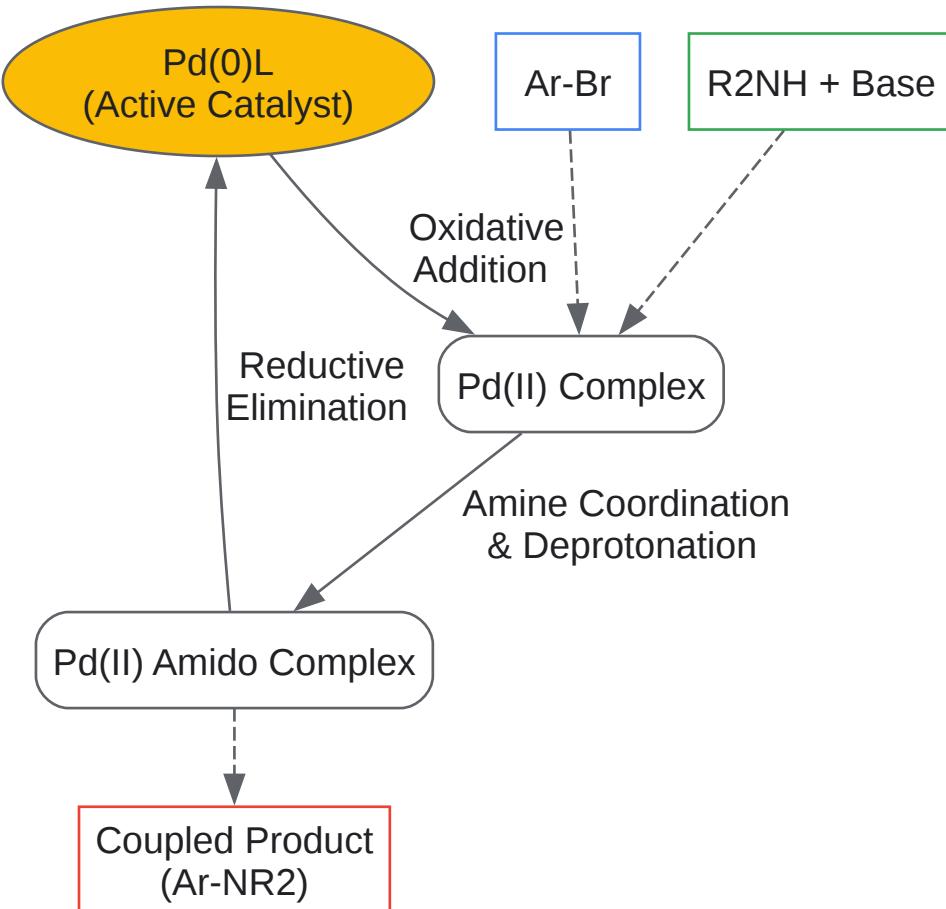
The utility of **5-Bromo-4-fluoropyridin-2-amine** stems from the differential reactivity of its three functional groups. The bromine at C5 is ideal for palladium-catalyzed cross-coupling, the fluorine at C4 is susceptible to nucleophilic aromatic substitution (SNAr), and the amino group at C2 can be used for building fused ring systems.

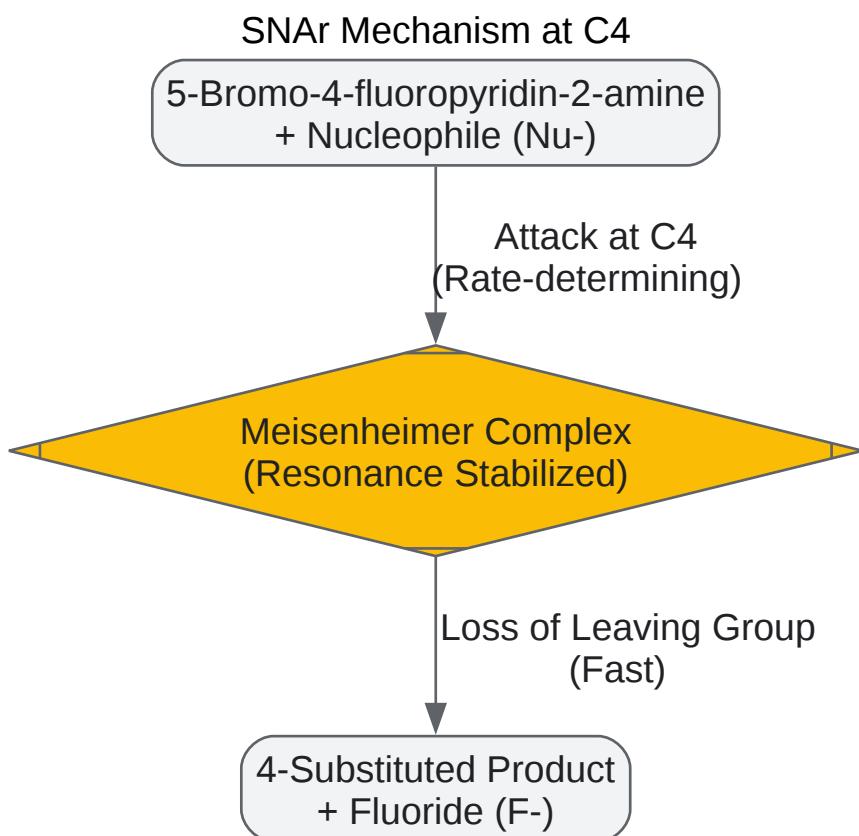
## Palladium-Catalyzed Cross-Coupling at the C5-Position (Suzuki Coupling)

The C5-Br bond is a prime site for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl moieties, a common strategy in drug discovery to probe structure-activity relationships (SAR).<sup>[5]</sup>



## Buchwald-Hartwig Amination Catalytic Cycle





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## Sources

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- 3. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]

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